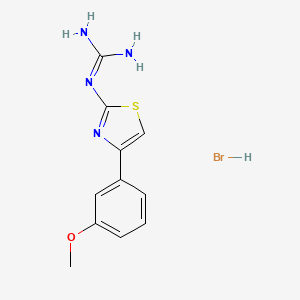
1-(4-(3-Methoxyphenyl)thiazol-2-yl)guanidine Hydrobromide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-(3-Methoxyphenyl)thiazol-2-yl)guanidine Hydrobromide is a chemical compound known for its significant biological activities. It is a derivative of thiazole and guanidine, and it has been studied for its potential therapeutic applications, particularly in the treatment of ulcers .
准备方法
The synthesis of 1-(4-(3-Methoxyphenyl)thiazol-2-yl)guanidine Hydrobromide involves several stepsThe final product is then treated with hydrobromic acid to obtain the hydrobromide salt . Industrial production methods typically involve similar synthetic routes but are optimized for large-scale production to ensure high yield and purity.
化学反应分析
1-(4-(3-Methoxyphenyl)thiazol-2-yl)guanidine Hydrobromide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiazole ring. Common reagents and conditions used in these reactions include acidic or basic environments, solvents like ethanol or methanol, and catalysts such as palladium on carbon.
科学研究应用
1-(4-(3-Methoxyphenyl)thiazol-2-yl)guanidine Hydrobromide has been extensively studied for its scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Medicine: It is being investigated for its potential therapeutic effects, particularly in the treatment of gastric ulcers.
Industry: The compound is used in the development of pharmaceuticals and other chemical products.
作用机制
The mechanism of action of 1-(4-(3-Methoxyphenyl)thiazol-2-yl)guanidine Hydrobromide involves its interaction with specific molecular targets. It acts as a reversible, competitive, and selective inhibitor of gastric H+,K±ATPase, which is an enzyme responsible for the secretion of gastric acid. By inhibiting this enzyme, the compound reduces gastric acid secretion, thereby providing relief from ulcers .
相似化合物的比较
1-(4-(3-Methoxyphenyl)thiazol-2-yl)guanidine Hydrobromide can be compared with other similar compounds, such as:
1-(4-(4-Methoxyphenyl)thiazol-2-yl)guanidine Hydrobromide: This compound has a similar structure but with a different substitution pattern on the phenyl ring.
1-(4-(Chloromethyl)thiazol-2-yl)guanidine Hydrochloride: This compound has a chloromethyl group instead of a methoxy group, which can lead to different chemical and biological properties. The uniqueness of this compound lies in its specific substitution pattern, which contributes to its distinct biological activity and therapeutic potential.
属性
分子式 |
C11H13BrN4OS |
|---|---|
分子量 |
329.22 g/mol |
IUPAC 名称 |
2-[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]guanidine;hydrobromide |
InChI |
InChI=1S/C11H12N4OS.BrH/c1-16-8-4-2-3-7(5-8)9-6-17-11(14-9)15-10(12)13;/h2-6H,1H3,(H4,12,13,14,15);1H |
InChI 键 |
UTVXUDYQICKJCT-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC=CC(=C1)C2=CSC(=N2)N=C(N)N.Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[(1,1-Dimethylethoxy)carbonyl]-L-alanyl-2-bromo-N-methyl-D-tryptophan](/img/structure/B13847111.png)
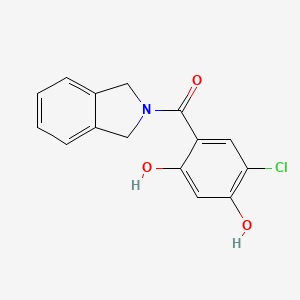
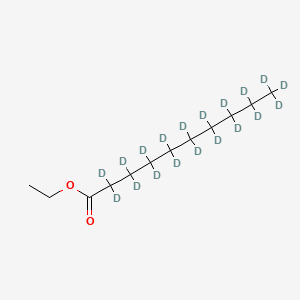
![[(Z)-p-tolylmethyleneamino]thiourea](/img/structure/B13847127.png)
![(8S,9R,10R,13S,14R,17S)-13-ethyl-17-ethynyl-17-hydroxy-11-methylidene-2,6,7,8,9,10,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-one](/img/structure/B13847135.png)
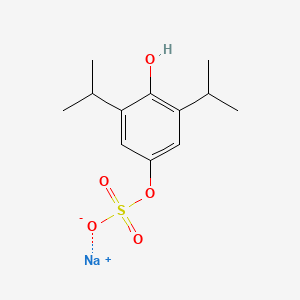


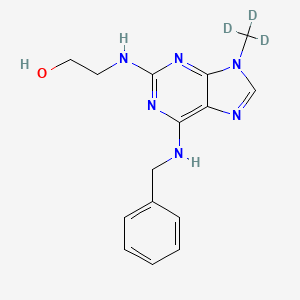
![(3S,3'R,3'aS,6'S,6aR,6bS,7'aR,9R,11aS,11bR)-3',6',10,11b-tetramethylspiro[2,3,4,6,6a,6b,7,8,11,11a-decahydro-1H-benzo[a]fluorene-9,2'-3a,4,5,6,7,7a-hexahydro-3H-furo[3,2-b]pyridine]-3-ol](/img/structure/B13847174.png)
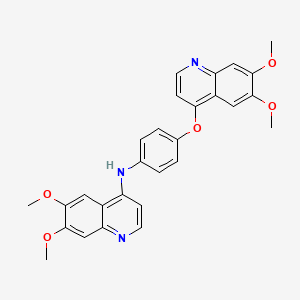
![1-[(5-Nitro-1-benzofuran-2-yl)methyl]pyrrolidine](/img/structure/B13847180.png)
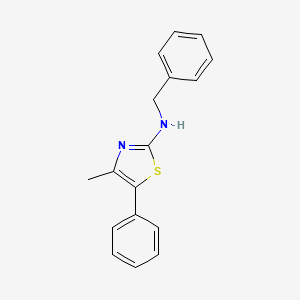
![3'-N-[[4-(Acetylamino)phenyl]sulfonyl]-3'-N-demethyl Azithromycin-d4](/img/structure/B13847207.png)
